![molecular formula C18H14BrN5O3S2 B293364 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide](/img/structure/B293364.png)
4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of zinc-dependent endopeptidases that play a crucial role in the regulation of extracellular matrix (ECM) remodeling, cell migration, and angiogenesis. BB-94 has been extensively studied for its potential therapeutic applications in cancer, inflammatory diseases, and cardiovascular disorders.
Mecanismo De Acción
4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide acts as a reversible inhibitor of MMPs by chelating the zinc ion in the catalytic site of the enzyme. This prevents the enzyme from cleaving ECM proteins, leading to a decrease in ECM remodeling and cell migration. In addition, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway.
Biochemical and Physiological Effects
4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and reduction of cardiovascular damage. In cancer cells, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammatory diseases, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular disorders, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been shown to reduce the degradation of ECM proteins and prevent the development of atherosclerotic plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide in lab experiments is its broad-spectrum inhibitory activity against MMPs. This allows researchers to study the role of MMPs in various biological processes using a single compound. However, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has some limitations, including its relatively low potency compared to other MMP inhibitors and its potential off-target effects on other zinc-dependent enzymes.
Direcciones Futuras
There are several future directions for the research of 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide and other MMP inhibitors. One direction is the development of more potent and selective MMP inhibitors for therapeutic applications. Another direction is the investigation of the role of MMPs in non-cancer diseases, such as fibrosis and neurodegenerative disorders. Furthermore, the use of MMP inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of new imaging techniques to monitor MMP activity in vivo could provide valuable insights into the role of MMPs in disease progression and treatment.
Métodos De Síntesis
The synthesis of 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-bromobenzoyl chloride with thiourea to form 4-bromobenzoylisothiocyanate. This intermediate is then reacted with 2-aminopyrimidine to obtain the corresponding thiourea derivative. The final step involves the reaction of the thiourea derivative with benzenesulfonyl chloride to yield 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been widely used as a tool compound in scientific research to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-13, and MMP-14. By inhibiting MMP activity, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide can modulate ECM remodeling, cell migration, and angiogenesis, which are important processes in cancer progression and metastasis.
Propiedades
Fórmula molecular |
C18H14BrN5O3S2 |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
4-bromo-N-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H14BrN5O3S2/c19-13-4-2-12(3-5-13)16(25)23-18(28)22-14-6-8-15(9-7-14)29(26,27)24-17-20-10-1-11-21-17/h1-11H,(H,20,21,24)(H2,22,23,25,28) |
Clave InChI |
LITCPPCXQONGLJ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate](/img/structure/B293281.png)
![trimethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-1H-pyrrole-2,3,4-tricarboxylate](/img/structure/B293282.png)
![N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B293293.png)
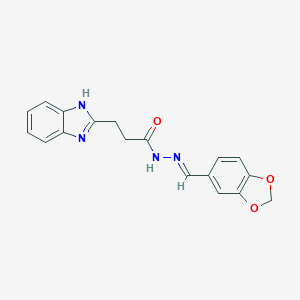
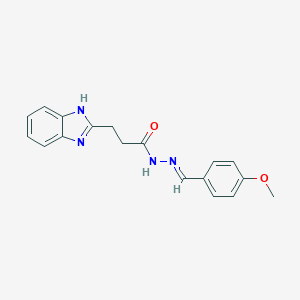
![2-[(4-chlorophenyl)(hydroxy)methyl]-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293298.png)
![5-Methyl-3-(4-methylphenyl)-6-prop-2-enylfuro[3,2-g]chromen-7-one](/img/structure/B293303.png)
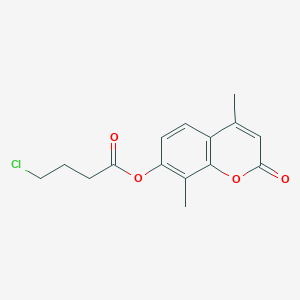
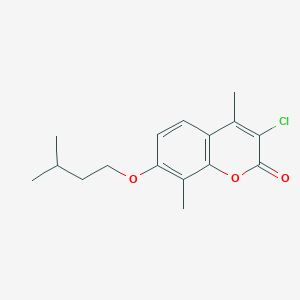
![3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B293307.png)

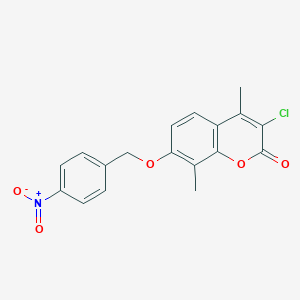
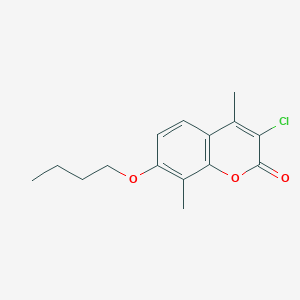
![3-ethyl-2-(4-methoxybenzoyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293313.png)